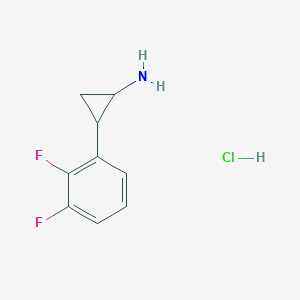

2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride

Description

Historical Context and Development

The development of 2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride emerged from the broader historical context of cyclopropanamine research that gained significant momentum in the late twentieth century. The compound was first synthesized and characterized as part of systematic investigations into difluorinated cyclopropanamine derivatives, with initial research efforts focusing on understanding the unique electronic and steric properties imparted by the combination of cyclopropane ring strain and fluorine substitution patterns. Early synthetic approaches to this compound were developed in parallel with advances in cyclopropanation methodology, particularly those involving metal-catalyzed carbene insertion reactions and nucleophilic substitution pathways that enabled stereoselective construction of substituted cyclopropane rings.

The compound gained particular attention following discoveries related to ticagrelor synthesis, where related difluorophenylcyclopropanamine derivatives emerged as important synthetic intermediates and potential impurities requiring analytical characterization. Patent literature from the early 2000s documented systematic investigations of various difluorophenylcyclopropanamine isomers, including the 2,3-difluoro substitution pattern, as part of comprehensive structure-activity relationship studies aimed at optimizing pharmaceutical properties. These historical developments established the foundation for current research efforts that continue to explore the synthetic utility and biological properties of this compound class.

The evolution of analytical techniques during the early twenty-first century facilitated more precise characterization of stereochemical features and purity profiles for 2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride, enabling its recognition as a distinct chemical entity worthy of independent investigation. Modern synthetic methodologies have since been developed specifically for this compound, incorporating advances in asymmetric synthesis and chiral resolution techniques that permit access to enantiomerically pure materials suitable for detailed biological evaluation.

Nomenclature and Classification

The systematic nomenclature of 2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride follows International Union of Pure and Applied Chemistry conventions, with the compound name reflecting the cyclopropane core structure substituted at the 2-position with a 2,3-difluorophenyl group and bearing an amine functionality at the 1-position. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a stable salt that enhances the compound's handling properties and solubility characteristics in polar solvents. Alternative nomenclature systems employed in chemical databases include the descriptor "cyclopropanamine, 2-(2,3-difluorophenyl)-, hydrochloride" which emphasizes the amine functionality as the primary functional group.

The compound belongs to several overlapping chemical classification systems that reflect its structural features and potential applications. Primary classification places it within the cyclopropanamine family, a subset of cyclopropane derivatives characterized by the presence of nitrogen functionality directly attached to the three-membered ring system. Secondary classification recognizes it as a difluorinated aromatic amine, reflecting the presence of two fluorine substituents on the benzene ring component of the molecular structure. Tertiary classification identifies it as an organohalogen compound due to the combined presence of fluorine atoms and the chloride counterion in the salt form.

From a pharmacological perspective, the compound is classified as a ticagrelor-related impurity or structural analog, acknowledging its relationship to the established antiplatelet medication and its potential relevance in pharmaceutical quality control and drug development contexts. This classification has important implications for regulatory considerations and analytical method development requirements in pharmaceutical applications.

Table 1: Nomenclature and Classification Summary

| Classification Category | Designation |

|---|---|

| IUPAC Name | 2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride |

| Chemical Abstracts Service Number | 1354951-34-0 |

| Molecular Formula | C9H10ClF2N |

| Primary Chemical Class | Cyclopropanamine |

| Secondary Chemical Class | Difluorinated Aromatic Amine |

| Pharmaceutical Classification | Ticagrelor-Related Impurity |

| Regulatory Category | Research Chemical |

Significance in Chemical Research

The significance of 2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride in contemporary chemical research stems from its unique combination of structural features that contribute to distinctive physicochemical and biological properties. The compound serves as an important model system for investigating the effects of fluorine substitution patterns on cyclopropanamine reactivity, with particular emphasis on understanding how the 2,3-difluoro substitution pattern influences electronic distribution and steric interactions compared to other fluorination patterns. Research investigations have demonstrated that this specific fluorine substitution pattern imparts unique conformational preferences and electronic properties that distinguish it from related 3,4-difluoro analogs, making it valuable for structure-activity relationship studies in medicinal chemistry applications.

The compound has emerged as a significant research target in synthetic methodology development, particularly in the context of stereoselective cyclopropanation reactions and asymmetric synthesis approaches. Advanced synthetic methodologies developed for its preparation have contributed to broader understanding of cyclopropane formation mechanisms and have enabled access to enantiomerically pure materials suitable for detailed biological evaluation. These synthetic studies have revealed important insights into the factors governing stereochemical outcomes in cyclopropanation reactions involving difluorinated aromatic substrates.

Analytical chemistry research has benefited significantly from investigations of this compound, with detailed characterization studies contributing to improved understanding of cyclopropanamine spectroscopic properties and chromatographic behavior. These analytical studies have established important precedents for the characterization of related cyclopropanamine derivatives and have contributed to the development of standardized analytical methods for pharmaceutical quality control applications. The compound's role as a reference standard in ticagrelor impurity analysis has further enhanced its significance in pharmaceutical analytical chemistry.

Table 2: Research Applications and Significance

| Research Area | Application | Significance |

|---|---|---|

| Synthetic Methodology | Stereoselective Cyclopropanation | Model System for Reaction Development |

| Medicinal Chemistry | Structure-Activity Relationships | Fluorine Substitution Pattern Effects |

| Analytical Chemistry | Reference Standard Development | Pharmaceutical Quality Control |

| Physical Chemistry | Conformational Analysis | Electronic Effects of Fluorination |

| Process Chemistry | Impurity Identification | Pharmaceutical Manufacturing |

Position Within Cyclopropanamine Derivative Family

Within the extensive family of cyclopropanamine derivatives, 2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride occupies a distinctive position characterized by its specific fluorine substitution pattern and resulting physicochemical properties. The cyclopropanamine family encompasses a diverse range of compounds that share the common structural feature of an amine functionality attached to a cyclopropane ring, with variations in substitution patterns contributing to distinct biological and chemical properties. This particular compound represents an important example of how strategic fluorine incorporation can modulate the properties of cyclopropanamine scaffolds while maintaining the fundamental structural characteristics that define this chemical family.

Properties

IUPAC Name |

2-(2,3-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPPWEDMBMWHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C(=CC=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-34-0 | |

| Record name | Cyclopropanamine, 2-(2,3-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Key Synthetic Steps and Conditions

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Preparation of Difluorophenyl Alkene Intermediate | Synthesis of (E)-3-(2,3-difluorophenyl)-2-propenoic acid or related esters via Wittig or aldol condensation from 2,3-difluorobenzaldehyde | Pyridine, piperidine, malonic acid (for Knoevenagel condensation) or methyltriphenylphosphonium bromide, DBU, toluene (for Wittig) | Provides alkene substrate for cyclopropanation |

| 2. Esterification | Conversion of acid to methyl or chiral esters using acid catalysis (e.g., H2SO4 in MeOH) | Methanol, sulfuric acid | Ester facilitates cyclopropanation |

| 3. Cyclopropanation | Reaction of alkene with trimethylsulfoxonium iodide and base (NaH or NaOH) in DMSO to form cyclopropane ring | Trimethylsulfoxonium iodide, sodium hydride or sodium hydroxide, DMSO | Yields cyclopropyl ester with stereocontrol |

| 4. Hydrolysis | Conversion of ester to trans-2-(2,3-difluorophenyl)cyclopropanecarboxylic acid | Acidic or basic hydrolysis | Prepares acid intermediate for amination |

| 5. Formation of Acyl Chloride | Conversion of carboxylic acid to acyl chloride using thionyl chloride | SOCl2, aprotic solvent (e.g., toluene) | Activates acid for further reaction |

| 6. Conversion to Acyl Azide | Reaction of acyl chloride with sodium azide and phase transfer catalyst | Sodium azide, tert-butylammonium bromide | Intermediate for Curtius rearrangement or amination |

| 7. Formation of Hydrazide | Reaction of acid or acyl chloride with hydrazine | Hydrazine hydrate, aprotic solvent, heat | Hydrazide intermediate for amine formation |

| 8. Amination and Salt Formation | Reduction or rearrangement to cyclopropanamine, followed by treatment with hydrochloric acid to yield hydrochloride salt | HCl in methanol/water, room temperature | Final isolation of 2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride |

Detailed Research Findings

Cyclopropanation is efficiently achieved using trimethylsulfoxonium iodide with sodium hydride in dimethyl sulfoxide (DMSO), producing cyclopropyl esters with good stereoselectivity. This method avoids hazardous diazomethane and expensive catalysts, enhancing safety and cost-effectiveness for industrial scale-up.

The hydrolysis step converts esters to trans-cyclopropanecarboxylic acids, which are key intermediates for further functionalization. Both acidic and basic hydrolysis conditions are applicable depending on substrate stability.

Conversion of the acid to the acyl chloride using thionyl chloride in toluene is a standard activation step, facilitating subsequent azide formation and hydrazide synthesis.

The hydrazide intermediate is obtained by reacting the acyl chloride with hydrazine, typically in an aprotic solvent like toluene under heating. This hydrazide is a crystalline solid and a pivotal intermediate en route to the amine.

For amine formation , classical Curtius rearrangement or reduction methods can be employed starting from the acyl azide or hydrazide, followed by acid treatment to isolate the hydrochloride salt. The hydrochloride salt is typically precipitated by adding aqueous HCl to the amine solution in methanol or a similar solvent, yielding crystalline product with high purity and good yield (e.g., 76% yield reported).

The process emphasizes enantioselectivity , often using chiral catalysts such as oxazaborolidine in the reduction steps or chiral auxiliaries during cyclopropanation to obtain the desired stereochemistry (1R,2S configuration). This is critical for biological activity and pharmaceutical applications.

Comparative Table of Preparation Routes

| Route | Key Features | Advantages | Limitations |

|---|---|---|---|

| Route A: Aldol Condensation + Cyclopropanation | Uses 2,3-difluorobenzaldehyde, malonic acid, pyridine; cyclopropanation with trimethylsulfoxonium iodide | Economical, avoids hazardous diazomethane, good stereocontrol | Multi-step, requires careful control of stereochemistry |

| Route B: Wittig Reaction + Ruthenium-Catalyzed Cyclopropanation | Wittig to form styrene derivative, then cyclopropanation with ruthenium dimer and chiral ligand | High enantiomeric purity, catalytic asymmetric cyclopropanation | Uses expensive catalysts, more complex setup |

| Route C: Direct Reduction of Chloroacetophenone Derivative | Chloroacetyl chloride reacts with difluorobenzene, reduced with chiral oxazaborolidine catalyst | Direct, fewer steps | Requires specialized chiral catalysts, potential cost issues |

Summary Table of Typical Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclopropanation | Trimethylsulfoxonium iodide, NaH, DMSO, RT | 70-85 | High stereoselectivity |

| Ester Hydrolysis | NaOH or H2SO4, aqueous medium, reflux | 80-90 | Clean conversion |

| Acyl Chloride Formation | SOCl2, toluene, reflux | 90-95 | Efficient activation |

| Hydrazide Formation | Hydrazine hydrate, toluene, heat | 75-85 | Crystalline intermediate |

| Amine Hydrochloride Salt Formation | HCl in MeOH/water, 25°C, 2 h | 75-80 | Precipitation of pure salt |

Concluding Remarks

The preparation of 2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride is well-established through multi-step synthetic routes focusing on cyclopropanation of difluorophenyl-substituted alkenes, followed by functional group transformations to introduce the amine and isolate it as a hydrochloride salt. The methods prioritize safety, cost-effectiveness, and enantioselectivity, employing reagents such as trimethylsulfoxonium iodide for cyclopropanation and avoiding hazardous intermediates like diazomethane. The hydrochloride salt is obtained in good yield and purity, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding cyclopropylamine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include ammonia, primary and secondary amines, thiols, and alkoxides.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Cyclopropylamine derivatives.

Substitution: Various substituted phenylcyclopropane derivatives.

Scientific Research Applications

2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Cyclopropylamine Derivatives

2-(3,4-Difluorophenyl)cyclopropan-1-amine Hydrochloride

- Key Differences : Fluorine substituents at 3,4-positions vs. 2,3-positions.

- Molecular Formula : C₉H₁₀ClF₂N (identical to the 2,3-difluoro isomer).

- CAS Number : 1156491-10-9 .

- Applications : Also a ticagrelor intermediate; stereochemical variations (e.g., (1R,2S)-isomer) are critical for biological activity .

2-(2,3-Dichlorophenyl)cyclopropan-1-amine Hydrochloride

- Key Differences : Chlorine substituents (2,3-positions) vs. fluorine.

- Molecular Formula : C₉H₁₀Cl₃N / Molecular Weight : 238.54 .

- CAS Number : 1311314-99-4 .

- Applications : High-purity API intermediate (NLT 97% purity) for pharmaceuticals .

- Significance : Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine analogs .

2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

Non-Cyclopropane Analogs

2-(2,3-Difluorophenyl)ethan-1-amine Hydrochloride

- Key Differences : Ethane backbone replaces cyclopropane.

- Molecular Formula : C₈H₁₀ClF₂N / Molecular Weight : 193.62 .

- CAS Number : 215797-69-6 .

- Significance : Lack of cyclopropane rigidity may reduce conformational stability and receptor selectivity .

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Comparative Data Table

Key Research Findings

Stereochemical Impact : Enantiomers of cyclopropane derivatives (e.g., (1R,2S) vs. (1S,2R)) exhibit distinct pharmacological profiles. For example, the (1R,2S)-isomer of 2-(3,4-difluorophenyl)cyclopropan-1-amine is prioritized in ticagrelor synthesis due to higher receptor affinity .

Halogen Effects : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, but chlorine’s lipophilicity may improve tissue penetration .

Cyclopropane Advantage : The rigid cyclopropane ring enforces a specific conformation, optimizing binding to the P2Y₁₂ receptor in antiplatelet drugs .

Biological Activity

2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative that has gained attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is structurally characterized by a cyclopropane ring attached to a difluorophenyl group and an amine functional group, which may contribute to its interaction with various biological targets.

The molecular formula of 2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride is . Its structure allows for unique interactions within biological systems, particularly due to the presence of fluorine atoms that enhance lipophilicity and potentially increase cell membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures can inhibit various kinases, which are crucial in cancer cell proliferation and survival. The mechanism often involves binding to the ATP-binding site of kinases, thus preventing their activation and subsequent signaling pathways that lead to tumor growth.

Anticancer Properties

Recent studies have explored the anticancer potential of cyclopropane derivatives, including 2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 5.6 | Significant growth inhibition |

| MCF-7 (Breast cancer) | 4.3 | Induction of apoptosis |

| HeLa (Cervical cancer) | 6.1 | Cell cycle arrest |

These results suggest that the compound may serve as a promising lead in the development of new anticancer therapies.

Kinase Inhibition

The compound has also shown potential as a selective inhibitor for certain kinases involved in cancer progression. For example, studies have reported that related cyclopropane derivatives exhibit IC50 values in the low micromolar range against anaplastic lymphoma kinase (ALK), which is implicated in various malignancies.

| Kinase | IC50 (µM) | Selectivity |

|---|---|---|

| ALK | 0.080 | High selectivity over other kinases |

| TrkA | >1.0 | Moderate selectivity |

This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Case Studies

- Study on Antiproliferative Effects : A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various cyclopropane derivatives, including 2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride. The results indicated significant inhibition of cell proliferation in multiple cancer types, highlighting its potential as an anticancer agent .

- Kinase Selectivity Profile : Another study focused on the structure-activity relationship (SAR) of cyclopropane-based compounds revealed that modifications at the phenyl ring could enhance selectivity for ALK over other kinases. The findings suggested that the difluorophenyl moiety plays a critical role in achieving this selectivity .

Q & A

Q. How can reaction engineering improve scalability while maintaining enantiomeric excess (ee) in industrial research?

- Methodological Answer :

- Continuous flow synthesis : Optimize residence time and mixing efficiency to preserve ee >95% ().

- Enzyme immobilization : Use lipase-based catalysts for asymmetric cyclopropanation in green solvents ().

- Process analytical technology (PAT) : Implement in-line IR spectroscopy for real-time ee monitoring ().

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on cyclopropane ring stability under acidic conditions?

- Methodological Answer :

- Stress testing : Expose the compound to HCl (1M, 37°C) and monitor ring-opening via -NMR ().

- Kinetic studies : Calculate degradation rate constants (k) under varying pH ().

- Comparative analysis : Contrast with non-fluorinated analogs to isolate fluorine’s protective effects ().

Q. What experimental controls are critical when comparing its efficacy to structurally similar compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.